3-Hydroxy-3-phenyl-n-(pyridin-3-yl)propanamide
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Overview
Description
NSC 114726:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamide, beta-hydroxy-N-3-pyridinyl- typically involves the reaction of 3-pyridinecarboxylic acid with benzylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of NSC 114726 may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain high-purity Benzenepropanamide, beta-hydroxy-N-3-pyridinyl-.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: NSC 114726 can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, hydroxides, or amines, often in polar solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: NSC 114726 is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: NSC 114726 is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes, contributing to advancements in various fields.
Mechanism of Action
The mechanism by which NSC 114726 exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Benzenepropanamide, beta-imino-N-2-pyridinyl-
- Benzenepropanamide, 4-chloro-N-(4-chlorobenzoyl)-beta-oxo-alpha-phenyl-
- Benzenepropanamide, N-(3-nitrophenyl)-
Comparison: NSC 114726 is unique due to its specific beta-hydroxy and N-3-pyridinyl functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, NSC 114726 may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
16054-94-7 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C14H14N2O2/c17-13(11-5-2-1-3-6-11)9-14(18)16-12-7-4-8-15-10-12/h1-8,10,13,17H,9H2,(H,16,18) |
InChI Key |
KWKVWKYRHCFRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CN=CC=C2)O |
Origin of Product |
United States |
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